![molecular formula C13H18Cl2N6O B1390984 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride CAS No. 1177093-08-1](/img/structure/B1390984.png)
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
Overview
Description
The compound “4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom . The cyclopropyl group is a three-membered carbon ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring and the oxadiazole ring in separate steps, followed by their connection via a carbon-carbon bond. The piperazine ring could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and oxadiazole rings, both of which are heterocyclic aromatic rings, meaning they contain atoms other than carbon in their ring structure and exhibit aromaticity .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The types of reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the pyrimidine and oxadiazole rings could potentially influence its solubility, stability, and reactivity .Scientific Research Applications
Tuberculostatic Activity
A study by Foks et al. (2004) explored the tuberculostatic activity of derivatives related to 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride. The study focused on the synthesis of these derivatives and their in vitro evaluation for tuberculostatic activity, with some compounds showing inhibiting concentrations within 25 - 100 mg/ml (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & Augustynowicz-Kopeć, 2004).
Antibacterial Activity
A 2017 study by Deshmukh et al. investigated the antibacterial screening of 1,3,4-oxadiazoles containing the piperazine nucleus, similar to the structure . The study synthesized a series of these compounds and found moderate activity against Bacillus Subtilis and Escherichia Coli (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Synthesis and Characterization
Sanjeevarayappa et al. (2015) detailed the synthesis and characterization of a compound with a similar structure, focusing on its crystallization, spectroscopic evidence, and biological evaluation, including antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Anticancer Properties
Research by Kumar et al. (2016) involved the design and synthesis of derivatives of 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl with pyrazolo[1,5-a]pyrimidine analogs, demonstrating notable anticancer activity against the HeLa cell line (Ajeesh Kumar, Nair, Bodke, Sambasivam, & Bhat, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-cyclopropyl-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O.2ClH/c1-2-9(1)12-17-11(18-20-12)10-3-4-15-13(16-10)19-7-5-14-6-8-19;;/h3-4,9,14H,1-2,5-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAPLOFTRBVTAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=NC(=NC=C3)N4CCNCC4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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